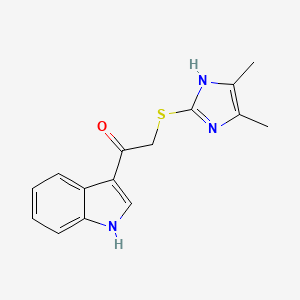
2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone, also known as DIMATE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. DIMATE is a small molecule that selectively targets cancer cells and induces apoptosis, or programmed cell death, which makes it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone involves the inhibition of the proteasome, a cellular complex that degrades proteins. This leads to the accumulation of misfolded and damaged proteins in cancer cells, which triggers the activation of the unfolded protein response (UPR) and induces apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer activity, 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, such as Staphylococcus aureus, and to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action involves the inhibition of the proteasome, which is a complex and essential cellular process, and may have unintended consequences. In addition, the synthesis of 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone is complex and requires multiple steps, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone. One area of interest is the development of more efficient and scalable synthesis methods, which would make it more readily available for research purposes. Another area of interest is the investigation of the potential of 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone as a combination therapy with other cancer drugs. Furthermore, the identification of the specific cancer cell types that are most susceptible to 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone would enable more targeted and effective cancer therapy. Finally, the investigation of the potential of 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone as a treatment for other diseases, such as bacterial infections and inflammatory disorders, would expand its potential applications beyond cancer therapy.
Méthodes De Synthèse
The synthesis of 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone involves a multi-step reaction starting from commercially available starting materials. The first step involves the protection of the indole nitrogen with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected indole with 4,5-dimethylimidazole-2-thiol in the presence of a base, such as potassium carbonate, to yield the desired product.
Applications De Recherche Scientifique
2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It selectively targets cancer cells without affecting normal cells, which makes it a promising candidate for cancer therapy. In addition, 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone has been shown to enhance the efficacy of other cancer drugs, such as paclitaxel, by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-9-10(2)18-15(17-9)20-8-14(19)12-7-16-13-6-4-3-5-11(12)13/h3-7,16H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCHMFPUNVHNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)C2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


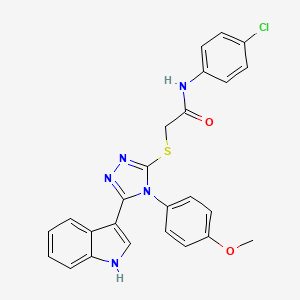
![6-[(3-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2620373.png)
![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2620375.png)
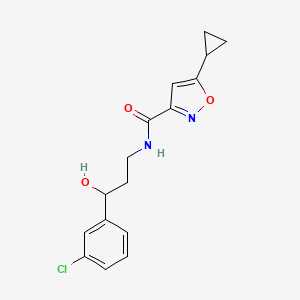

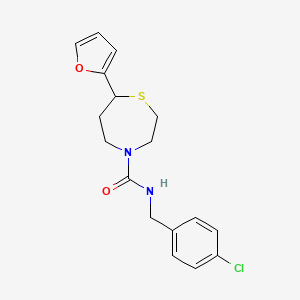
![3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2620383.png)
![6-(4-Fluorophenyl)-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2620384.png)
![N-(4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2620385.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B2620389.png)
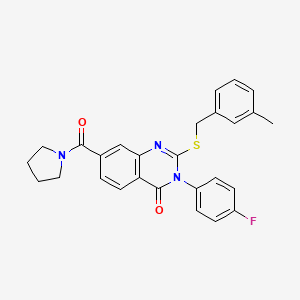
![1-[(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]prop-2-en-1-one](/img/structure/B2620392.png)